molecular formula C6H7F3O4 B1600917 3-(trifluoromethyl)pentanedioic Acid CAS No. 4162-55-4

3-(trifluoromethyl)pentanedioic Acid

Cat. No. B1600917
CAS RN: 4162-55-4
M. Wt: 200.11 g/mol
InChI Key: DBOSNGJVSPCAKD-UHFFFAOYSA-N
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Patent
US05393735

Procedure details

Into a 2 liter 3-necked flask equipped with a mechanical stirrer and reflux condenser were added 320 g (1.6 mol) 3-(trifluoromethyl)glutaric acid and 0.775 ml acetic anhydride. The solution was refluxed for 2.5 hours and allowed to cool to room temperature. The majority of the acetic anhydride was removed in vacuo (80° C.) to afford a brown solid which was dissolved in 800 ml of CHCl3 on a steam bath. Following the addition of 200 ml hexanes, a white precipitate began to form. Further crystallization was induced by storage in a refrigerator. The white flocculent solid was filtered and oven dried (50° C., 30 mm Hg) to afford 261 g (89% yield) of the desired product, m.p. 88°-91° C.
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
0.775 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hexanes
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[CH:3]([CH2:8][C:9]([OH:11])=[O:10])[CH2:4][C:5](O)=[O:6].C(OC(=O)C)(=O)C>C(Cl)(Cl)Cl>[F:1][C:2]([F:13])([F:12])[CH:3]1[CH2:8][C:9](=[O:11])[O:10][C:5](=[O:6])[CH2:4]1

Inputs

Step One
Name
Quantity
320 g
Type
reactant
Smiles
FC(C(CC(=O)O)CC(=O)O)(F)F
Name
Quantity
0.775 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
hexanes
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2 liter 3-necked flask equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The majority of the acetic anhydride was removed in vacuo (80° C.)
CUSTOM
Type
CUSTOM
Details
to afford a brown solid which
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
Further crystallization
FILTRATION
Type
FILTRATION
Details
The white flocculent solid was filtered
CUSTOM
Type
CUSTOM
Details
oven dried (50° C., 30 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
FC(C1CC(=O)OC(C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 261 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.